molecular formula C11H13N5O2 B11805937 Methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B11805937
M. Wt: 247.25 g/mol
InChI Key: LSCVMSDATBOWJV-UHFFFAOYSA-N
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Description

Methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key parameters such as temperature, pressure, and reaction time are carefully monitored to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4,6-dimethylpyrimidin-2-yl)oxybenzoate
  • Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate

Uniqueness

Methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is unique due to its specific combination of pyrimidine and triazole rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a compound characterized by its unique triazole structure, which includes a five-membered ring with three nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N5O2, with a molecular weight of approximately 247.25 g/mol. Its structure includes a carboxylate group and a triazole ring, which are critical for its biological activity.

Antimicrobial Properties

Compounds containing triazole moieties are well-documented for their antibacterial and antifungal properties. This compound has shown effectiveness against various pathogens by inhibiting critical enzyme functions essential for microbial survival .

Table 1: Antimicrobial Activity of Triazole Compounds

Compound NameActivity TypeInhibition Concentration (µg/mL)
Methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-triazoleAntibacterial25 - 50
Methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-triazoleAntifungal20 - 30
1-(4-Chlorophenyl)-5-methyltriazoleAntifungal15 - 25

Enzyme Inhibition

Research indicates that this compound can interact with enzymes involved in metabolic pathways of microorganisms. For instance, studies on the inhibition of carbonic anhydrase-II have demonstrated that derivatives similar to methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-triazole-4-carboxylate exhibit moderate inhibition potential .

Table 2: Inhibition Potency Against Carbonic Anhydrase-II

CompoundIC50 Value (µM)Reference
Methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyltriazole18.1 ± 1.31
Acetazolamide (standard)18.2 ± 0.23

The mechanism of action for methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-triazole-4-carboxylate involves binding to the active sites of target enzymes through molecular docking simulations. These studies suggest that the compound's structural features allow it to effectively inhibit enzyme activity by occupying critical binding sites .

Case Studies

A notable study focused on the synthesis and evaluation of various triazole derivatives highlighted that methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyltriazole showed significant activity against bacterial strains such as E. coli and S. aureus. The study utilized both in vitro assays and molecular docking to elucidate the compound's binding affinities .

Properties

Molecular Formula

C11H13N5O2

Molecular Weight

247.25 g/mol

IUPAC Name

methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyltriazole-4-carboxylate

InChI

InChI=1S/C11H13N5O2/c1-6-5-7(2)13-11(12-6)16-14-8(3)9(15-16)10(17)18-4/h5H,1-4H3

InChI Key

LSCVMSDATBOWJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2N=C(C(=N2)C(=O)OC)C)C

Origin of Product

United States

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